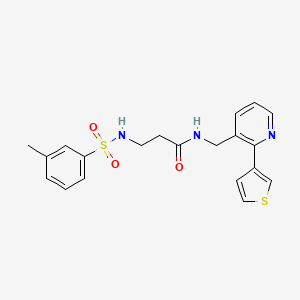

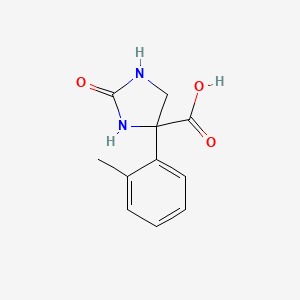

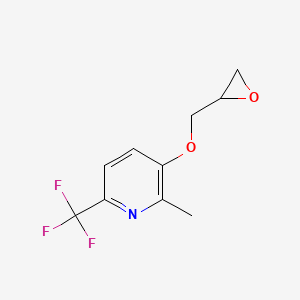

![molecular formula C12H10N4O B2966875 3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1803566-62-2](/img/structure/B2966875.png)

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile” is a chemical compound with the molecular formula C12H10N4O and a molecular weight of 226.23 . It’s a pyrazole-containing compound . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Synthesis Analysis

The synthesis of pyrazole derivatives is highly desirable due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a pyrazole fused to a benzene . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The compound is a versatile polyfunctional building block for the construction of annulated 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile” include a molecular weight of 226.23 . More detailed properties like melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用

Catalytic Applications

Magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) nanoparticles have been utilized as a novel and highly efficient recyclable catalyst for the one-pot synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This synthesis involves a three-component reaction utilizing 3-oxo-3-(pyridin-3-yl)propanenitrile and aldehydes in a green solvent under microwave irradiation, showcasing the potential of this compound in catalyzing complex organic reactions (Zhang et al., 2016).

Anticancer Activity

A study on microwave-assisted one-pot synthesis of polysubstituted 4H-pyran derivatives, including the use of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine and substituted benzaldehydes, has shown promising anticancer activity against various human cancer cell lines. This indicates the potential therapeutic applications of compounds synthesized using 3-oxo-3-(pyridin-3-yl)propanenitrile (Hadiyal et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been employed in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are of interest due to their biological and pharmacological activities. This includes the one-pot, four-component synthesis of pyrazolo[3,4-b]pyridines in the presence of magnetic LDH as a nanocatalyst, illustrating the compound's role in facilitating the creation of structurally diverse bicyclic pyrazolo[3,4-b]pyridines (Majidi Arlan et al., 2020).

Coordination Chemistry

2,6-Bis(pyrazolyl)pyridines and related derivatives, including those synthesized from 3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile, have been explored in coordination chemistry for the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This highlights the utility of such compounds in developing advanced materials with potential applications in sensing and electronics (Halcrow, 2005).

将来の方向性

Pyrazole derivatives, including “3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

特性

IUPAC Name |

3-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-4-1-7-16-8-11(9-17)12(15-16)10-2-5-14-6-3-10/h2-3,5-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCJEZJEZUTABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2C=O)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

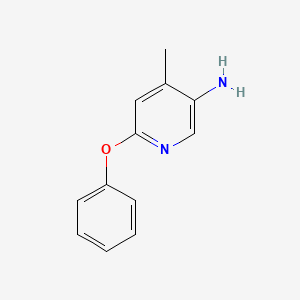

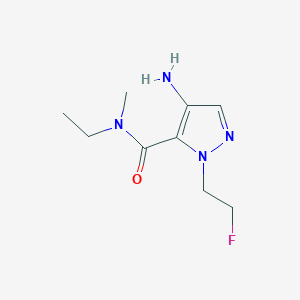

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

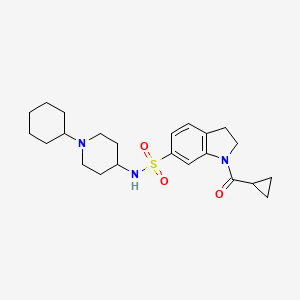

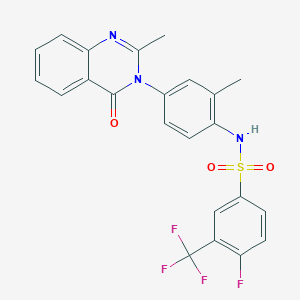

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)

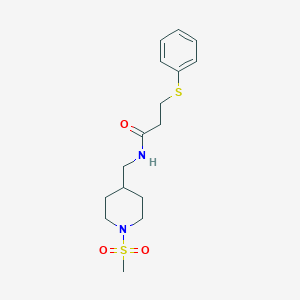

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

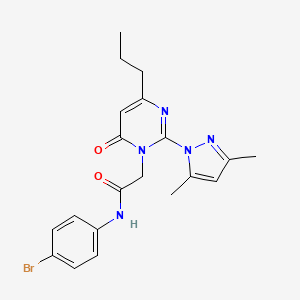

![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)